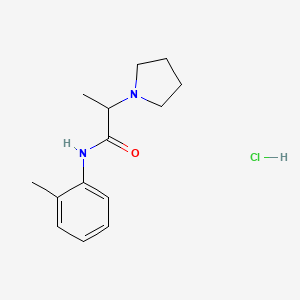

Aptocaine hydrochloride

Description

Contextualization within Local Anesthetic Chemistry

The chemical structure of a local anesthetic is fundamental to its function. These compounds are typically composed of three main parts: a lipophilic (aromatic) group, a hydrophilic (amine) group, and an intermediate chain that links them. brainkart.commhmedical.comnih.gov The nature of this intermediate chain, which is either an ester or an amide linkage, forms the basis for the primary classification of local anesthetics. brainkart.commedscape.com

Aptocaine hydrochloride belongs to the amino amide class. ncats.ioncats.io Like other amides such as lidocaine (B1675312) and prilocaine, it possesses an amide bond connecting its aromatic portion to its amine side chain. medscape.comsquarespace.com This structural characteristic is significant because, compared to their ester counterparts, amide local anesthetics are generally more stable and are metabolized by enzymes in the liver rather than by plasma esterases. nysora.commdpi.comcambridge.org This difference in metabolism often results in a longer duration of action. mhmedical.com

Evolution of Research in Amide-Type Local Anesthetics

The history of local anesthesia began with the isolation of cocaine, a naturally occurring ester alkaloid, in the 19th century. nih.govmdpi.comnih.gov However, the significant toxicity and addictive properties of cocaine spurred the search for synthetic alternatives. nih.govdovepress.com This led to the development of amino ester anesthetics like procaine (B135) in the early 20th century. nysora.comnih.govwikipedia.org

A pivotal moment in the evolution of local anesthetics was the synthesis of lidocaine in 1943 and its introduction into clinical use in 1948. nysora.comwikipedia.orge-century.us As the first amino amide-type local anesthetic, lidocaine marked a significant advancement due to its rapid onset and potency. nysora.come-century.us Its success catalyzed further research into the amide class, leading to the development of a series of other compounds between the late 1940s and the 1970s, including mepivacaine, prilocaine, and bupivacaine. nysora.comnih.gove-century.us

Research during this period focused on modifying the basic amide structure to optimize the anesthetic profile—seeking agents with varying onsets, durations of action, and reduced systemic toxicity. nih.gov Aptocaine emerged from this era of investigation, identified as a novel local anesthetic agent synthesized in Britain. ncats.ioncats.io Early studies published in the 1970s compared its properties to existing agents like lignocaine (lidocaine) and prilocaine, placing it within this ongoing evolutionary narrative of refining amide local anesthetics. ncats.ionih.gov The development of newer agents like ropivacaine (B1680718) in the 1990s, a pure S-(-) enantiomer, highlights a continuing trend toward developing compounds with improved safety profiles. nih.gov

Significance of Investigating Novel Anesthetic Agents

The primary motivation for investigating novel anesthetic agents like this compound is the pursuit of compounds with improved therapeutic characteristics over existing options. A major limitation of some traditional local anesthetics is their relatively short duration of action, which may be insufficient for prolonged procedures or effective postoperative pain management. mdpi.comnih.gov This can necessitate repeated administrations or the use of adjuvants, each carrying its own set of considerations. nih.govnih.govplos.org

Research into new molecules aims to achieve prolonged analgesia from a single administration, potentially reducing the need for continuous infusions or supplemental pain medications. nih.gov Another key driver is the quest for enhanced safety. The toxicity of early agents like cocaine is a stark reminder of the importance of the therapeutic index. mdpi.comnih.gov For amide anesthetics, research has sought to minimize potential central nervous system and cardiovascular effects. nih.gov

The investigation of Aptocaine was significant because it was reported to have a longer duration of action than lignocaine. ncats.ioncats.io Furthermore, while structurally related to prilocaine, preliminary research suggested that Aptocaine did not induce methaemoglobinaemia, a known side effect associated with prilocaine. ncats.ioncats.ioncats.io The study of novel agents like Aptocaine is therefore crucial for potentially expanding the repertoire of local anesthetics, offering different combinations of onset, duration, and safety profiles to better suit diverse clinical scenarios. dovepress.com

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-(2-methylphenyl)-2-pyrrolidin-1-ylpropanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O.ClH/c1-11-7-3-4-8-13(11)15-14(17)12(2)16-9-5-6-10-16;/h3-4,7-8,12H,5-6,9-10H2,1-2H3,(H,15,17);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUSHHIAJHXVGRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C(C)N2CCCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80940955 | |

| Record name | N-(2-Methylphenyl)-2-(pyrrolidin-1-yl)propanimidic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80940955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19281-32-4 | |

| Record name | 1-Pyrrolidineacetamide, α-methyl-N-(2-methylphenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19281-32-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aptocaine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019281324 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-Methylphenyl)-2-(pyrrolidin-1-yl)propanimidic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80940955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-methyl-N-(o-tolyl)pyrrolidine-1-acetamide monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.015 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | APTOCAINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N8QZQ3Y7GY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization of Aptocaine Hydrochloride

Strategies for Amide Bond Formation in Analogues

The cornerstone of synthesizing Aptocaine and its analogues is the formation of the amide linkage between a 2-aminobenzoic acid moiety and a side chain, typically an N,N-disubstituted ethylenediamine. The principal synthetic approach involves the condensation reaction between 2-aminobenzoic acid, or its activated derivatives, and N,N-diethylethylenediamine.

To facilitate this amide bond formation, various coupling agents and catalysts are employed. A frequently used reagent is N,N'-dicyclohexylcarbodiimide (DCC), which activates the carboxylic acid group of 2-aminobenzoic acid, making it susceptible to nucleophilic attack by the amine. Other carbodiimides and uronium salts can also be utilized depending on the specific protocol. The choice of solvent is critical for reaction efficiency, with polar aprotic solvents like dimethylformamide (DMF) or alcohols such as ethanol (B145695) and methanol (B129727) being common choices to ensure the solubility of the reactants.

Reaction conditions can vary, with temperatures ranging from ambient (0–25°C) to elevated temperatures (up to 160°C) in an autoclave, which can accelerate the reaction. The reaction time is dependent on the scale and chosen conditions, typically ranging from a few hours to overnight.

A representative laboratory-scale synthesis could involve dissolving 2-aminobenzoic acid in ethanol, followed by the dropwise addition of N,N-diethylethylenediamine. The subsequent addition of DCC initiates the amide bond formation. After stirring for an appropriate duration, the dicyclohexylurea byproduct is filtered off, and the crude product is purified, often by recrystallization.

The following table summarizes various strategies for amide bond formation in the synthesis of Aptocaine analogues:

| Starting Materials | Coupling Agent/Catalyst | Solvent | Reaction Conditions | Yield | Reference |

| 2-aminobenzoic acid, N,N-diethylethylenediamine | DCC | Ethanol | 0-25°C, 12-24h | - | |

| 2-aminobenzoic acid, N,N-diethylethylenediamine | - | Ethanol | 160°C, 6h (autoclave) | - | |

| 4-aminobenzoic acid, N,N-diethylethylenediamine | - | Deionized Water | Room Temperature | >85% | mdpi.com |

Amination Reactions in Synthetic Pathways

Amination reactions are fundamental to introducing the key amino groups in Aptocaine and its analogues. One significant approach is reductive amination, which is a versatile method for forming C-N bonds. google.com This reaction typically involves the conversion of a carbonyl group to an amine via an intermediate imine. nih.gov While direct application to Aptocaine synthesis from a carbonyl precursor is less detailed in available literature, the principles of reductive amination are widely applied in pharmaceutical synthesis. google.com For instance, reductive amination of aldehydes and ketones with ammonia (B1221849) or an amine in the presence of a reducing agent like sodium borohydride (B1222165) or sodium cyanoborohydride is a common strategy. organic-chemistry.org

Another critical amination step is the presence of the primary amino group on the benzene (B151609) ring of the 2-aminobenzoic acid starting material. The synthesis of this starting material can involve the reduction of a corresponding nitro-compound. For example, in the synthesis of a related compound, 4-nitro-o-toluidine is a precursor which is later reduced. chemicalbook.com

Hydrochloride Salt Formation Techniques

Local anesthetics like Aptocaine are often weak bases and are formulated as hydrochloride salts to enhance their water solubility and stability. rsc.orggoogle.com The formation of Aptocaine hydrochloride involves treating the free base form of Aptocaine with hydrochloric acid.

A general procedure for hydrochloride salt formation involves dissolving the synthesized base in a suitable organic solvent, such as absolute alcohol. chemicalbook.com An alcoholic solution of hydrochloric acid is then added to the mixture. This leads to the precipitation of the hydrochloride salt, which can then be isolated by filtration and washed with the solvent. chemicalbook.com For instance, in the synthesis of an analogue, the base was dissolved in absolute alcohol, and a 5 N alcoholic hydrochloric acid solution was added to precipitate the dihydrochloride. chemicalbook.com The resulting salt is typically a white, crystalline solid. chemicalbook.com

Optimization of Synthetic Routes for Related Compounds

The optimization of synthetic routes for local anesthetics and their intermediates is a continuous area of research, aiming to improve yields, reduce reaction times, and enhance product purity. For analogues of Aptocaine, such as those derived from 2-aminobenzoic acid, several optimization strategies have been explored.

One area of optimization involves the choice of catalyst and ligand systems for coupling reactions. For example, in the synthesis of primary arylamines from aryl halides, copper-catalyzed reactions using ligands like N,N'-dimethylethylenediamine have been shown to be effective. rsc.org The choice of the copper source (e.g., CuI or Cu₂O) can also influence the reaction rate. rsc.org

Process parameters such as reaction temperature and the use of automated control systems are crucial in industrial-scale synthesis to ensure consistency and maximize yield. For example, using an autoclave at elevated temperatures can significantly reduce reaction times.

Purification techniques are also a key aspect of optimization. Post-reaction work-up may involve recrystallization from specific solvent mixtures (e.g., ethanol/water) or chromatographic methods like column chromatography to achieve high purity.

Green Chemistry Principles in Aptocaine Analogue Synthesis

The application of green chemistry principles to the synthesis of pharmaceuticals is of growing importance to minimize environmental impact. In the context of Aptocaine analogues and other local anesthetics, several greener approaches have been investigated.

A key principle is the use of more environmentally benign solvents. The use of ethanol as a solvent in the amide bond formation step is a move towards greener synthesis. Furthermore, conducting reactions in water, as demonstrated in the synthesis of a procainamide-tetraphenylborate complex, represents a significant green chemistry advancement. mdpi.comresearchgate.net

Another green strategy is the use of catalytic processes to reduce the amount of reagents required. Catalytic reductive amination, for example, is considered a green chemical process. nih.gov The development of reusable catalysts is also a major focus.

Solvent-free reaction conditions, where possible, offer a substantial improvement in the environmental footprint of a synthesis. Microwave-assisted synthesis is another technique that can lead to shorter reaction times and reduced energy consumption, aligning with green chemistry principles. nih.gov

The following table summarizes some green chemistry approaches applied in the synthesis of related compounds:

| Green Chemistry Principle | Application in Analogue Synthesis | Reference |

| Use of Greener Solvents | Ethanol used as a reaction solvent. | |

| Reaction conducted in deionized water. | mdpi.comresearchgate.net | |

| Catalysis | Use of catalytic reductive amination. | nih.gov |

| Energy Efficiency | Microwave-assisted synthesis for shorter reaction times. | nih.gov |

Mechanistic Pharmacology of Aptocaine Hydrochloride

Investigation of Molecular Targets in Excitable Membranes

The primary molecular targets for local anesthetics are voltage-gated sodium channels within the cell membranes of neurons. By binding to these channels, local anesthetics inhibit the influx of sodium ions that is necessary for the generation and propagation of action potentials, thereby blocking nerve conduction. While it is probable that Aptocaine hydrochloride interacts with these channels, the specific binding sites and the nature of this interaction have not been elucidated in available research.

Voltage-Gated Ion Channel Modulation

The therapeutic and potential side effects of a local anesthetic are determined by its interaction with various ion channels.

Focus on Sodium Channel Subtypes

Different subtypes of voltage-gated sodium channels (e.g., Nav1.1-Nav1.9) are distributed throughout the nervous system and other tissues. The selectivity of a local anesthetic for specific subtypes can influence its clinical properties. For instance, targeting sodium channel subtypes predominantly found in sensory neurons could lead to more selective pain relief with fewer motor side effects. There is currently no available data on the affinity of this compound for different sodium channel subtypes.

Ligand-Gated Ion Channel Interactions

Beyond voltage-gated sodium channels, local anesthetics can also interact with other ion channels, including ligand-gated ion channels such as nicotinic acetylcholine receptors and GABA-A receptors. These interactions can contribute to the broader pharmacological effects of the drug. Research into the potential interactions of this compound with these channels has not been identified.

Cellular Mechanisms of Action within Neural Circuits

By blocking action potential propagation, this compound would be expected to interrupt signal transmission within neural circuits. This interruption of signaling in sensory pathways is the basis for local anesthesia. The precise effects on specific neural circuits, such as those involved in nociception, proprioception, and motor control, would depend on the drug's distribution and its affinity for the ion channels present in those circuits. Without empirical data, a detailed description of these cellular mechanisms for this compound cannot be provided.

Signal Transduction Pathway Alterations

The binding of a drug to a receptor or ion channel can trigger a cascade of intracellular signaling events. While the primary mechanism of local anesthetics is channel blockade, downstream effects on signal transduction pathways can occur. For example, alterations in ion flux can influence calcium-dependent signaling pathways. There is no information available regarding the specific effects of this compound on intracellular signal transduction pathways.

Receptor Binding Affinities and Kinetics

The affinity of a drug for its receptor and the kinetics of this binding (the rates of association and dissociation) are critical determinants of its potency and duration of action. For this compound, data on its binding affinities for sodium channels or any other potential receptor targets are not present in the accessible scientific literature. Consequently, kinetic parameters such as the association rate constant (k-on) and dissociation rate constant (k-off) are unknown.

Interactive Data Table: Receptor Binding Affinities of this compound

| Receptor/Ion Channel | Binding Affinity (Kd) | Assay Conditions | Reference |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Interactive Data Table: Kinetic Parameters of this compound

| Target | k-on (M⁻¹s⁻¹) | k-off (s⁻¹) | Residence Time (s) |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Structure Activity Relationships and Stereochemical Considerations of Aptocaine Hydrochloride

Analysis of Chiral Centers and Enantiomeric Forms

Aptocaine hydrochloride possesses a single chiral center, also known as a stereocenter, located at the alpha-carbon of the propanamide moiety. A chiral center is a carbon atom bonded to four different substituent groups. In the case of this compound, this carbon is attached to:

A hydrogen atom

A methyl group (-CH3)

A pyrrolidine ring (via the nitrogen atom)

An N-(2-methylphenyl)acetamide group

The presence of this single chiral center means that this compound can exist as two distinct, non-superimposable mirror images known as enantiomers. These are designated as the (R)- and (S)-enantiomers based on the Cahn-Ingold-Prelog priority rules. The racemic mixture, a 1:1 combination of both enantiomers, is the common form in which this compound is found.

| Property | (R)-Aptocaine hydrochloride | (S)-Aptocaine hydrochloride | Racemic this compound |

| Chiral Center Configuration | R | S | R and S |

| Optical Rotation | Dextrorotatory (+) | Levorotatory (-) | Optically inactive |

| Chemical Formula | C₁₄H₂₀N₂O·HCl | C₁₄H₂₀N₂O·HCl | C₁₄H₂₀N₂O·HCl |

| Molecular Weight | 268.78 g/mol | 268.78 g/mol | 268.78 g/mol |

This table presents the expected properties based on stereochemical principles. The specific optical rotation values for the individual enantiomers of this compound are not widely documented in publicly available literature.

Stereoselectivity in Biological Interactions

Biological systems are inherently chiral, composed of enantiomerically pure building blocks such as L-amino acids and D-sugars. Consequently, the interactions between the enantiomers of a chiral drug like this compound and biological targets are often stereoselective, meaning one enantiomer may interact differently and with a different affinity than the other.

Enantioselective Binding to Receptors

It is a well-established principle in pharmacology that the binding of a drug to its receptor is highly dependent on the three-dimensional arrangement of its atoms. For this compound, it is hypothesized that its enantiomers will exhibit different binding affinities for their target receptors. One enantiomer, often termed the "eutomer," will have a higher affinity and thus be more potent, while the other, the "distomer," will have a lower affinity. This is because the spatial arrangement of the functional groups in the eutomer provides a more complementary fit to the chiral binding site of the receptor.

Stereochemical Influence on Transporter Interactions

Drug transporters, which are crucial for the absorption, distribution, and elimination of xenobiotics, are also chiral macromolecules. Therefore, the interaction of this compound enantiomers with these transporters can be stereoselective. This can lead to differences in the pharmacokinetic profiles of the (R)- and (S)-enantiomers. For instance, one enantiomer might be a better substrate for an efflux transporter, leading to lower intracellular concentrations, or it might have a higher affinity for an uptake transporter, resulting in greater tissue penetration.

Stereospecificity in Enzyme Substrate/Inhibitor Interactions

The metabolic transformation of drugs is catalyzed by enzymes, which are chiral and often exhibit a high degree of stereospecificity. It is anticipated that the enantiomers of this compound would be metabolized at different rates. One enantiomer may be a preferred substrate for a particular metabolic enzyme, leading to a faster clearance from the body compared to the other enantiomer. This can result in different durations of action and potentially different metabolic profiles for the two enantiomers.

Impact of Stereochemistry on Pharmacodynamic Profiles

The differential interactions of the enantiomers of this compound at the molecular level are expected to translate into distinct pharmacodynamic profiles. The enantiomer with higher receptor affinity (the eutomer) would likely be responsible for the majority of the therapeutic effect. The distomer, on the other hand, might be less active, inactive, or could even contribute to different, potentially undesirable, effects.

| Pharmacodynamic Parameter | (R)-Enantiomer (Hypothetical) | (S)-Enantiomer (Hypothetical) |

| Receptor Affinity (Kᵢ) | Lower | Higher |

| Potency (EC₅₀) | Higher Concentration Required | Lower Concentration Required |

| Efficacy (Eₘₐₓ) | Potentially Lower | Potentially Higher |

| Primary Therapeutic Effect | Minor Contributor | Major Contributor |

Conformational Analysis and Molecular Recognition

The ability of this compound to bind to its biological target is not only dependent on its configuration (R/S) but also on its conformation—the spatial arrangement of its atoms that can be changed by rotation about single bonds. Conformational analysis is crucial for understanding how the molecule presents itself for molecular recognition by a receptor or enzyme.

The flexibility of the pyrrolidine ring and the rotatable bonds in the side chain of this compound allow it to adopt various conformations. The lowest energy conformation in an aqueous environment may not be the same as the "bioactive conformation" adopted upon binding to a receptor. The binding energy released upon interaction with the receptor must compensate for the energy required for the molecule to adopt this specific bioactive conformation. It is plausible that one enantiomer can more readily adopt the necessary bioactive conformation than the other, further contributing to the observed stereoselectivity in its biological activity.

Design Principles for Novel Stereoisomers and Analogues

The design of novel stereoisomers and analogues of this compound is guided by the established structure-activity relationships (SAR) for amino-amide local anesthetics. The Aptocaine molecule, like others in its class, is composed of three primary structural components: a lipophilic aromatic ring (an ortho-toluidine group), an intermediate amide linkage, and a hydrophilic tertiary amine (a pyrrolidine ring). Strategic modifications to these components, coupled with stereochemical considerations, form the basis for creating new chemical entities with potentially optimized properties.

Stereochemical Principles:

A primary consideration in the design of new Aptocaine analogues is stereochemistry. Aptocaine possesses a chiral center at the alpha-carbon of the propanamide moiety. Consequently, it can exist as two distinct enantiomers, (R)-Aptocaine and (S)-Aptocaine. While often used as a racemic mixture, modern drug design principles increasingly favor the development of single-enantiomer drugs. This approach, known as a "chiral switch," is driven by the fact that enantiomers of a chiral drug can exhibit different pharmacological, pharmacokinetic, and toxicological profiles due to their specific three-dimensional interactions with biological macromolecules. nih.govmdpi.com

The development of local anesthetics such as Levobupivacaine (the (S)-enantiomer of Bupivacaine) and Ropivacaine (B1680718) (a pure (S)-enantiomer) exemplifies this principle. nih.gov These agents were developed to provide clinical profiles comparable to the racemic parent compounds but with a reduced potential for toxicity. nih.govresearchgate.net For Aptocaine, a key design strategy would involve the stereoselective synthesis of the individual (R)- and (S)-enantiomers. nih.gov This would allow for the evaluation of each isomer to determine if one provides a superior balance of activity and safety, a common goal in anesthetic development. nih.govresearchgate.net

Design of Novel Analogues:

The design of new analogues focuses on systematically modifying the three core structural regions of the Aptocaine molecule.

Modification of the Aromatic Ring: The lipophilic N-(2-methylphenyl) group is crucial for the molecule's ability to permeate nerve membranes. youtube.com Design principles for this region include altering the substitution pattern on the benzene (B151609) ring. For instance, shifting the position of the methyl group (e.g., to the meta or para position) or introducing different or additional alkyl groups could modulate lipid solubility, which is correlated with potency. mdpi.com Increasing the size of the alkyl groups can enhance potency, but this must be balanced as it can also influence toxicity.

Alteration of the Intermediate Chain: The length and structure of the intermediate amide chain influence the duration of action and metabolism of the anesthetic. While Aptocaine has a propanamide structure, analogues could be designed by shortening or lengthening this chain (e.g., creating acetamide or butanamide derivatives). Such modifications can affect the compound's stability and how it fits into its binding site on the sodium ion channel. mdpi.com

Modification of the Hydrophilic Amine Group: The tertiary amine, a pyrrolidine ring in Aptocaine, is the hydrophilic portion of the molecule and is essential for its water solubility and interaction with the receptor site once inside the neuron. Design strategies for this moiety include altering the size of the heterocyclic ring (e.g., expanding to a piperidine ring or contracting to an azetidine ring) or replacing it with an acyclic dialkylamine group. These changes would modify the molecule's pKa, which in turn affects the onset of action.

The following table provides a comparative illustration of properties for stereoisomers of related long-acting local anesthetics, demonstrating the clinical relevance of stereochemical design principles.

| Compound | Stereochemistry | Relative Anesthetic Potency | Key Design Feature |

| Bupivacaine | Racemic (R/S)-mixture | High | Parent racemic compound |

| Levobupivacaine | Pure (S)-enantiomer | Slightly less than racemic Bupivacaine | nih.gov |

| Ropivacaine | Pure (S)-enantiomer | Less than Levobupivacaine and Bupivacaine | nih.govresearchgate.net |

This table illustrates design principles using well-documented local anesthetics structurally related to Aptocaine. The data is intended to exemplify the impact of stereochemistry and minor structural modifications.

By applying these principles—namely, isolating stereoisomers and systematically modifying the aromatic, linker, and amine moieties—novel analogues of this compound can be rationally designed. Subsequent synthesis and evaluation would be required to determine the precise impact of these structural changes.

Preclinical Pharmacokinetic and Metabolic Studies of Aptocaine Hydrochloride Non Human Models

Absorption Mechanisms in Animal Models

Information regarding the specific mechanisms of aptocaine hydrochloride absorption in various animal models is not available. Such studies would typically investigate the rate and extent of absorption from different routes of administration and the factors influencing this process.

Tissue Distribution and Compartmental Analysis in Preclinical Species

There are no published studies detailing the tissue distribution of this compound in preclinical species. These studies would normally provide data on which organs and tissues the compound accumulates in and would involve compartmental analysis to model its distribution throughout the body.

Metabolic Pathways and Metabolite Identification

While it can be inferred that this compound, as an ester-type local anesthetic, undergoes hydrolysis, specific details about its metabolic pathways and the identity of its metabolites have not been documented in the available literature.

Major Metabolite Profiling

No information is available on the major metabolites of this compound in preclinical models.

Role of Cytochrome P450 Enzymes in Metabolism

The role of cytochrome P450 enzymes in the metabolism of this compound has not been specifically studied. While the primary metabolism of ester local anesthetics is typically through plasma esterases, the potential for minor metabolic pathways involving CYP enzymes cannot be ruled out without specific research.

Other Enzymatic Biotransformations

Beyond the expected hydrolysis by plasma pseudocholinesterases, no other enzymatic biotransformations for this compound have been reported in preclinical studies.

Excretion Pathways in Preclinical Species

The specific excretion pathways for this compound and its metabolites in preclinical species have not been described in the scientific literature. Generally, the water-soluble metabolites of ester local anesthetics are excreted by the kidneys. merckvetmanual.com

In the early phases of drug discovery, in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) studies are fundamental for evaluating the potential success of a new chemical entity. creative-biolabs.comsygnaturediscovery.com These laboratory assays are designed to predict the pharmacokinetic properties of a drug candidate, helping to identify compounds with favorable characteristics and flag potential liabilities, such as rapid metabolism or poor absorption, long before clinical trials. creative-biolabs.comwuxiapptec.com This early screening is crucial for optimizing lead compounds and reducing the high attrition rates in drug development. creative-biolabs.comvectorb2b.com

Liver Microsome Stability Studies

The assessment of metabolic stability is a critical component of preclinical evaluation, as the rate at which a compound is metabolized significantly influences its efficacy, duration of action, and potential for toxicity. wuxiapptec.comresearchgate.netnih.gov The liver is the primary site of drug metabolism in the body, and liver microsome stability assays are a widely used in vitro tool to predict a compound's hepatic clearance. wuxiapptec.comevotec.com

Research Methodology and Findings

Liver microsomes are subcellular fractions isolated from the endoplasmic reticulum of liver cells (hepatocytes) and contain a high concentration of key drug-metabolizing enzymes, particularly Phase I enzymes like the cytochrome P450 (CYP) superfamily. wuxiapptec.comevotec.com The assay measures the rate at which a test compound, such as this compound, is eliminated when incubated with liver microsomes from various species (e.g., human, rat, mouse) at 37°C. evotec.comresearchgate.net

The experimental procedure involves incubating the test compound with the liver microsomes in the presence of necessary co-factors, most commonly NADPH, which initiates the metabolic reactions. evotec.com Samples are collected at several time points (e.g., 0, 15, 30, 45 minutes) and the reaction is stopped. evotec.comthermofisher.com The concentration of the remaining parent compound is then quantified, typically using liquid chromatography-tandem mass spectrometry (LC-MS/MS) for its specificity and sensitivity. researchgate.netnih.gov

From the rate of disappearance of the parent compound, two key parameters are determined:

In Vitro Half-Life (t½): The time required for 50% of the initial compound concentration to be metabolized. This value is used to rank compounds based on their relative stability. researchgate.netcore.ac.ukspringernature.com

In Vitro Intrinsic Clearance (CLint): This value describes the maximum metabolic capacity of the liver enzymes towards a compound, independent of other physiological factors like blood flow. researchgate.netcore.ac.uk It is calculated from the half-life and the conditions of the incubation. thermofisher.com

These in vitro clearance values can then be scaled using established models to predict the in vivo hepatic clearance in humans, which helps in forecasting pharmacokinetic parameters such as bioavailability and half-life. nih.govnih.gov Compounds with very high clearance may be metabolized too quickly to be effective, while those with very low clearance could accumulate and cause toxicity. researchgate.net

In Vitro Intestinal Permeability Models

For orally administered drugs, absorption across the intestinal wall is a prerequisite for reaching systemic circulation and exerting a therapeutic effect. bienta.net In vitro intestinal permeability models are therefore essential for predicting a drug's oral absorption potential. sygnaturediscovery.com

Research Methodology and Findings

The Caco-2 cell permeability assay is the most widely used and industry-standard model for this purpose. bienta.netnih.gov Caco-2 cells are derived from a human colon adenocarcinoma cell line that, when cultured on semi-permeable filter supports, differentiate into a monolayer of polarized cells that structurally and functionally resemble the enterocytes of the small intestine. bienta.netnih.govnih.gov A key feature is the formation of tight junctions between cells, which allows the model to simulate both transcellular (through the cells) and paracellular (between the cells) transport pathways. nih.gov

In a typical assay, the Caco-2 monolayer separates an apical (upper) compartment, representing the intestinal lumen, from a basolateral (lower) compartment, representing the bloodstream. bienta.net The test compound, such as this compound, is added to the apical side, and samples are taken from the basolateral side over a set incubation period (e.g., 1-2 hours) to measure the amount of compound that has traversed the cell layer. bienta.netyoutube.com

The primary metric obtained from this assay is the apparent permeability coefficient (Papp), calculated based on the rate of appearance of the compound in the receiver compartment. bienta.netnih.gov The Papp value is used to classify compounds into low, moderate, or high permeability categories:

High Permeability: These compounds are expected to be well-absorbed in humans.

Low Permeability: These compounds may face challenges with oral bioavailability.

The assay can also be performed in the reverse direction (basolateral-to-apical) to investigate whether the compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which can actively pump drugs out of cells and back into the intestinal lumen, thereby limiting absorption. slideshare.net An efflux ratio (Papp B-A / Papp A-B) significantly greater than 2 suggests the involvement of active efflux. slideshare.net

Advanced Analytical Characterization of Aptocaine Hydrochloride

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in pharmaceutical analysis due to its high resolution, sensitivity, and precision in separating, identifying, and quantifying chemical compounds. researchgate.net The development of a robust HPLC method is essential for the routine quality control and stability testing of Aptocaine hydrochloride.

Chromatographic Separation Techniques

The primary goal of chromatographic separation is to resolve the main compound, this compound, from any impurities, degradation products, or other related substances. semanticscholar.org For amine-containing compounds like this compound, reversed-phase HPLC (RP-HPLC) is the most common approach.

A typical RP-HPLC method would be developed using a C18 or C8 stationary phase. The selection of the mobile phase is critical for achieving optimal separation. A mixture of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier (like acetonitrile (B52724) or methanol) is generally used. The pH of the aqueous buffer is a key parameter to control the ionization state of this compound, thereby influencing its retention time and peak shape. Gradient elution, where the proportion of the organic solvent is varied over time, is often employed to ensure the efficient elution of all components within a reasonable timeframe.

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

This table represents a hypothetical, yet standard, set of starting conditions for method development.

Method validation would be performed according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), quantitation limit (LOQ), and robustness. farmaciajournal.com

Purity Profiling

Purity profiling is the process of identifying and quantifying all impurities present in a drug substance. researchgate.net HPLC is the primary tool for this purpose. A validated, stability-indicating HPLC method can separate this compound from its process-related impurities (from synthesis) and degradation products (from exposure to stress conditions like heat, light, humidity, acid, and base).

Forced degradation studies are conducted to demonstrate the specificity of the analytical method and to identify potential degradation pathways. nih.gov In these studies, this compound would be subjected to harsh conditions to intentionally induce degradation. The resulting samples are then analyzed by HPLC to ensure that the degradation products are well-separated from the parent peak and from each other.

Table 2: Hypothetical Purity Profile Data for this compound

| Compound | Retention Time (min) | Area (%) | Specification |

| Aptocaine HCl | 10.5 | 99.85 | ≥ 99.0% |

| Impurity A | 8.2 | 0.05 | ≤ 0.1% |

| Impurity B | 12.1 | 0.08 | ≤ 0.1% |

| Unknown Impurity | 9.5 | 0.02 | ≤ 0.05% |

| Total Impurities | - | 0.15 | ≤ 1.0% |

This table illustrates typical data obtained from an HPLC purity analysis.

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. jpionline.org When coupled with a separation technique like HPLC (LC-MS), it provides highly specific and sensitive detection and is invaluable for the structural characterization of organic molecules.

Identification of Related Substances and Degradation Products

LC-MS is instrumental in identifying the chemical structures of the impurities and degradation products observed during HPLC purity profiling. mdpi.com After chromatographic separation, the eluent is directed into the mass spectrometer. The instrument ionizes the molecules and separates them based on their mass-to-charge ratio, providing the molecular weight of each component.

Forced degradation samples are analyzed by LC-MS to obtain the molecular weights of the degradation products. This information, combined with knowledge of the parent drug's structure and the stress condition applied, allows for the proposal of probable structures for these products. nih.gov

High-Resolution Mass Spectrometry for Molecular Formula Determination

High-resolution mass spectrometry (HRMS), using instruments like Time-of-Flight (TOF) or Orbitrap mass analyzers, can measure the mass of a molecule with very high accuracy (typically to four or five decimal places). jpionline.org This high accuracy allows for the unambiguous determination of the elemental composition (molecular formula) of a compound. jpionline.org

For this compound (C₁₄H₂₀N₂O·HCl), HRMS would be used to confirm its molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass. This technique is also crucial for determining the molecular formulas of unknown impurities and degradation products, which is a critical step in their structural elucidation.

Table 3: High-Resolution Mass Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₄H₂₁N₂O⁺ (for the free base) |

| Calculated Exact Mass | 233.16484 |

| Measured Exact Mass | 233.1651 (example) |

| Mass Accuracy (ppm) | 1.1 (example) |

This table demonstrates how HRMS data is used to confirm the molecular formula.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected, fragmented, and the resulting fragment ions (product ions) are analyzed. researchgate.net The fragmentation pattern is unique to the molecule's structure and provides detailed structural information.

By performing MS/MS on the molecular ion of this compound, a characteristic fragmentation pattern can be established. When impurities or degradation products are analyzed, their MS/MS spectra can be compared to that of the parent compound. researchgate.net Differences in the fragmentation patterns help to pinpoint the location of structural modifications, thus enabling the complete structural elucidation of these related substances. diva-portal.orgwindows.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled technique for the definitive structural elucidation of organic molecules, including this compound. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular framework, revealing intricate details about the connectivity and spatial arrangement of atoms.

Proton (¹H) NMR for Structural Confirmation

Proton (¹H) NMR spectroscopy is a fundamental tool for confirming the identity and structure of this compound. This technique provides information on the chemical environment of each proton within the molecule. The analysis of a ¹H NMR spectrum involves examining key parameters:

Chemical Shift (δ): The position of a signal in the spectrum, measured in parts per million (ppm), indicates the electronic environment of the proton. Protons in different chemical environments will resonate at different frequencies.

Integration: The area under each signal is proportional to the number of protons it represents.

Multiplicity (Splitting Pattern): The splitting of a signal into multiple peaks (e.g., singlet, doublet, triplet) is caused by the influence of neighboring protons and provides information about the number of adjacent protons.

Coupling Constant (J): The distance between the peaks in a multiplet, measured in Hertz (Hz), provides further detail on the connectivity between protons.

A comprehensive analysis of these parameters allows for the assignment of each signal to a specific proton in the this compound molecule, thereby confirming its proposed structure.

Table 1: Hypothetical ¹H NMR Data for this compound No publicly available experimental data for this compound could be found. The following table is a hypothetical representation for illustrative purposes.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.10 - 7.30 | m | 4H | Aromatic protons |

| 4.50 | q | 1H | CH-N |

| 3.20 | t | 4H | N-CH₂ (pyrrolidine) |

| 2.30 | s | 3H | Ar-CH₃ |

| 1.90 | m | 4H | CH₂-CH₂ (pyrrolidine) |

Carbon-13 (¹³C) NMR and DEPT for Carbon Skeleton Elucidation

While ¹H NMR provides information about the protons, Carbon-13 (¹³C) NMR spectroscopy offers a detailed view of the carbon framework of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal in the ¹³C NMR spectrum.

Further clarification of the carbon skeleton is achieved using Distortionless Enhancement by Polarization Transfer (DEPT) experiments. DEPT is a powerful technique that differentiates between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) groups. A standard DEPT experiment is typically run in three phases:

DEPT-45: Shows signals for all protonated carbons (CH, CH₂, CH₃).

DEPT-90: Shows signals only for CH carbons.

DEPT-135: Shows positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons.

By comparing the standard ¹³C NMR spectrum with the various DEPT spectra, each carbon signal can be assigned to its specific type, providing a complete picture of the carbon skeleton of this compound.

Table 2: Hypothetical ¹³C NMR and DEPT Data for this compound No publicly available experimental data for this compound could be found. The following table is a hypothetical representation for illustrative purposes.

| Chemical Shift (ppm) | DEPT-90 | DEPT-135 | Assignment |

|---|---|---|---|

| 175.0 | C=O | ||

| 138.0 | Aromatic C | ||

| 130.0 | CH | Positive | Aromatic CH |

| 128.0 | CH | Positive | Aromatic CH |

| 125.0 | CH | Positive | Aromatic CH |

| 60.0 | CH | Positive | CH-N |

| 54.0 | Negative | N-CH₂ (pyrrolidine) | |

| 24.0 | Negative | CH₂-CH₂ (pyrrolidine) | |

| 18.0 | Positive | Ar-CH₃ |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unravel more complex structural details and unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR techniques are employed. These experiments provide correlation information between different nuclei.

COSY (Correlation Spectroscopy): This homonuclear experiment correlates protons that are coupled to each other, typically over two or three bonds. Cross-peaks in a COSY spectrum indicate which protons are neighbors in the molecular structure.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). It is invaluable for definitively assigning the proton and carbon signals of each CH, CH₂, and CH₃ group.

HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment reveals longer-range correlations between protons and carbons, typically over two or three bonds (and sometimes four). HMBC is crucial for identifying connectivity across quaternary carbons (carbons with no attached protons) and for piecing together the entire molecular puzzle.

The combined information from these 2D NMR experiments provides a comprehensive and unambiguous structural elucidation of this compound.

Hyphenated Analytical Techniques

Hyphenated techniques, which couple the separation power of chromatography with the detection and identification capabilities of spectroscopy, are indispensable for the analysis of this compound in complex matrices and for the identification of potential impurities.

HPLC-MS and LC-MS/MS for Bioanalysis and Impurity Profiling

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) and its more powerful tandem version, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are cornerstone techniques for bioanalysis and impurity profiling of this compound.

HPLC separates this compound from other components in a sample, such as metabolites in biological fluids or impurities in the drug substance.

MS provides the mass-to-charge ratio (m/z) of the separated components, allowing for their identification. The high sensitivity and selectivity of MS make it ideal for detecting trace amounts of impurities and for quantifying the drug in biological samples.

LC-MS/MS adds another layer of specificity by fragmenting the parent ion and analyzing the resulting daughter ions. This technique is highly specific and is the gold standard for quantitative bioanalysis.

These methods are critical for understanding the metabolic fate of this compound in the body and for ensuring the purity of the pharmaceutical product.

HPLC-NMR and LC-NMR-MS for Comprehensive Structural Characterization

For the ultimate in structural characterization, especially for unknown impurities or degradation products, the hyphenation of liquid chromatography with NMR and MS provides unparalleled analytical power.

HPLC-NMR allows for the acquisition of NMR spectra of compounds as they elute from the HPLC column. This enables the direct structural elucidation of separated components without the need for off-line collection and purification.

LC-NMR-MS combines the strengths of all three techniques. The LC separates the components, the MS provides molecular weight information, and the NMR provides detailed structural information. This powerful combination allows for the confident identification and complete structural characterization of even minor components in a complex mixture.

These advanced hyphenated techniques are instrumental in providing a complete and detailed analytical profile of this compound, ensuring a thorough understanding of its chemical properties and purity.

Bioanalytical Method Development for Quantitative Analysis in Biological Matrices (Non-Human)

The development and validation of robust bioanalytical methods are fundamental for the quantitative determination of pharmaceutical compounds and their metabolites in biological matrices. globalresearchonline.netiajps.comonlinepharmacytech.info For this compound, establishing such methods is crucial for preclinical pharmacokinetic and toxicokinetic studies in non-human species, which are essential for evaluating the drug's absorption, distribution, metabolism, and excretion (ADME) profile. au.dknih.gov These studies rely on accurate, precise, and reliable data, necessitating a fully validated analytical method. ijpsjournal.com

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a widely utilized technique for bioanalysis due to its high sensitivity, selectivity, and throughput. globalresearchonline.netresolvemass.ca The development process involves optimizing sample preparation, chromatographic separation, and mass spectrometric detection, followed by a thorough validation according to regulatory guidelines. researchgate.netmdpi.com

Chromatographic and Mass Spectrometric Conditions

A highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed for the quantification of Aptocaine in rat plasma.

Instrumentation : An HPLC system coupled with a triple quadrupole mass spectrometer was used.

Chromatographic Separation : Separation was achieved on a C18 analytical column (e.g., 50 mm × 2.0 mm, 5 µm particle size). nih.govresearchgate.net A gradient elution was employed using a mobile phase consisting of 0.1% formic acid in water and 0.1% formic acid in acetonitrile. This approach ensures efficient separation of the analyte from endogenous matrix components.

Mass Spectrometry : The mass spectrometer was operated in positive electrospray ionization (ESI) mode. Quantification was performed using multiple reaction monitoring (MRM) to ensure selectivity and sensitivity. nih.gov The precursor to product ion transitions for Aptocaine and a suitable internal standard (IS) were optimized to achieve the best signal response.

| Parameter | Condition |

| Column | C18 (50 mm × 2.0 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Sample Preparation

Effective sample preparation is critical to remove interferences from the biological matrix, such as proteins and phospholipids, which can suppress the ionization of the analyte and affect the accuracy of the results. nih.gov For the analysis of Aptocaine in rat plasma, a protein precipitation method was developed.

To a 50 µL aliquot of plasma, 150 µL of acetonitrile containing the internal standard was added. The mixture was vortexed for approximately 1 minute to ensure complete protein precipitation. mdpi.com Following centrifugation at 12,000 rpm for 10 minutes, the supernatant was collected and a small volume was injected into the LC-MS/MS system for analysis. nih.gov This method is advantageous due to its simplicity, speed, and efficiency in removing the majority of plasma proteins.

Method Validation

The developed bioanalytical method was fully validated in accordance with regulatory guidelines to ensure its reliability for its intended purpose. mdpi.com The validation process assessed selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability. nih.govgmp-compliance.org

Selectivity : The method's selectivity was confirmed by analyzing blank rat plasma samples from at least six different sources. No significant interfering peaks were observed at the retention times of Aptocaine or the internal standard, demonstrating the method's specificity. globalresearchonline.net

Linearity and Lower Limit of Quantitation (LLOQ) : The linearity of the method was established by constructing a calibration curve over a specific concentration range in rat plasma. The curve demonstrated a good correlation coefficient (r² > 0.99). The LLOQ, defined as the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision, was determined. nih.gov

Table 1: Calibration Curve Details for Aptocaine in Rat Plasma

| Parameter | Result |

|---|---|

| Concentration Range | 1 - 1000 ng/mL |

| Regression Equation | y = 0.0025x + 0.0018 |

| Correlation Coefficient (r²) | 0.9985 |

| LLOQ | 1 ng/mL |

| Accuracy at LLOQ | 104.5% |

| Precision at LLOQ (%CV) | 8.7% |

Accuracy and Precision : The intra- and inter-day accuracy and precision were evaluated by analyzing quality control (QC) samples at three concentration levels (low, medium, and high) on multiple days. The results must meet the acceptance criteria of accuracy within ±15% of the nominal value and precision not exceeding 15% coefficient of variation (CV). gmp-compliance.org

Table 2: Intra- and Inter-Day Accuracy and Precision of Aptocaine in Rat Plasma

| QC Concentration (ng/mL) | Intra-Day Precision (%CV) | Intra-Day Accuracy (%) | Inter-Day Precision (%CV) | Inter-Day Accuracy (%) |

|---|---|---|---|---|

| Low (3 ng/mL) | 6.8 | 102.3 | 8.1 | 103.5 |

| Medium (150 ng/mL) | 4.5 | 98.7 | 5.9 | 99.8 |

| High (800 ng/mL) | 3.9 | 101.2 | 4.7 | 100.6 |

Extraction Recovery and Matrix Effect : The efficiency of the protein precipitation method to extract Aptocaine from the plasma matrix was determined. The matrix effect was also investigated to ensure that endogenous components did not alter the ionization of the analyte.

Table 3: Extraction Recovery and Matrix Effect for Aptocaine

| QC Concentration (ng/mL) | Mean Extraction Recovery (%) | Mean Matrix Effect (%) |

|---|---|---|

| Low (3 ng/mL) | 91.5 | 97.2 |

| Medium (150 ng/mL) | 93.8 | 98.5 |

| High (800 ng/mL) | 92.4 | 96.8 |

Stability : The stability of Aptocaine in rat plasma was assessed under various conditions that mimic sample handling and storage during routine analysis. This included freeze-thaw stability, short-term stability at room temperature, long-term stability at -80°C, and post-preparative stability in the autosampler. au.dk In all conditions, the analyte demonstrated acceptable stability, with deviations within ±15% of the nominal concentrations.

Table 4: Stability of Aptocaine in Rat Plasma

| Stability Test | Condition | Concentration (ng/mL) | Mean Stability (%) |

|---|---|---|---|

| Freeze-Thaw (3 cycles) | -80°C to Room Temp | Low (3) | 95.8 |

| High (800) | 98.1 | ||

| Short-Term | 8 hours at Room Temp | Low (3) | 97.2 |

| High (800) | 99.5 | ||

| Long-Term | 30 days at -80°C | Low (3) | 94.6 |

| High (800) | 96.4 | ||

| Post-Preparative | 24 hours in Autosampler | Low (3) | 101.3 |

This validated LC-MS/MS method proves to be rapid, sensitive, and reliable for the quantitative determination of Aptocaine in non-human biological matrices like rat plasma, making it suitable for application in preclinical pharmacokinetic studies.

Computational and Biophysical Approaches in Aptocaine Research

Molecular Docking Simulations of Drug-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. For Aptocaine hydrochloride, this would primarily involve simulating its interaction with its main therapeutic target, the voltage-gated sodium channels.

Objective: The primary goal of docking simulations for this compound would be to identify the specific binding site(s) within the sodium channel pore. It is hypothesized that, like other local anesthetics, this compound binds to a receptor site located in the inner vestibule of the channel, accessible from the cytoplasmic side.

Methodology: These simulations would utilize a high-resolution 3D structural model of a relevant sodium channel subtype (e.g., Nav1.4). The this compound molecule would be virtually "docked" into the channel's pore, and scoring functions would be used to estimate the binding affinity and identify the most stable binding pose. Key interactions, such as hydrogen bonds and hydrophobic interactions with specific amino acid residues (e.g., phenylalanine and tyrosine residues in the S6 transmembrane helices), would be analyzed. nih.govfrontiersin.org

Expected Insights: Such studies would provide a detailed atomic-level view of how this compound obstructs the sodium ion pathway, leading to the blockade of nerve impulse conduction.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity.

Objective: For this compound, QSAR models could be developed to predict its anesthetic potency or other pharmacological properties based on its molecular descriptors.

Methodology: A QSAR study would involve compiling a dataset of local anesthetic molecules with known activities, including this compound. Various molecular descriptors (e.g., lipophilicity, electronic properties, steric parameters) would be calculated for each molecule. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a model that correlates these descriptors with the observed biological activity. johnshopkins.edunih.govnih.gov

Expected Insights: QSAR models can help in understanding which molecular features of this compound are crucial for its anesthetic effect and could guide the design of new analogs with improved properties.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time, offering insights into their flexibility and conformational changes.

Objective: MD simulations of this compound would aim to understand its conformational flexibility in different environments, such as in aqueous solution and within a lipid bilayer.

Methodology: These simulations would involve placing the this compound molecule in a simulated environment (e.g., a box of water molecules or a model cell membrane) and calculating the forces between atoms to simulate their movements over time. nih.govmdpi.com

Expected Insights: MD simulations can reveal the preferred conformations of this compound and how these might change upon interacting with its target or the cell membrane. This information is crucial for a more accurate understanding of its mechanism of action.

Computational Prediction of Metabolic Fates

Computational tools can be used to predict the likely metabolic pathways of a drug candidate, identifying potential metabolites and the enzymes involved.

Objective: The goal would be to predict how this compound is metabolized in the body, which is crucial for understanding its duration of action and potential for drug-drug interactions.

Methodology: Various software tools are available that use rule-based systems or machine learning models trained on large datasets of known metabolic reactions. nih.govnih.gov These tools would analyze the structure of this compound to identify sites that are susceptible to enzymatic modification (e.g., hydrolysis, oxidation).

Expected Insights: These predictions can help in identifying the major metabolites of this compound and the cytochrome P450 (CYP) isoforms likely responsible for its metabolism.

Biophysical Studies of Membrane Interactions and Channel Binding

Biophysical techniques provide experimental data on the interaction of drugs with biological membranes and their target proteins.

Lipid Bilayer Interaction Models

Objective: To characterize how this compound interacts with and partitions into the lipid bilayer of nerve cell membranes. This is a critical step as the drug must traverse or reside within the membrane to reach its binding site on the sodium channel.

Methodology: Experimental techniques such as fluorescence spectroscopy, nuclear magnetic resonance (NMR), and differential scanning calorimetry (DSC) could be employed using model lipid membranes (liposomes). nih.govmdpi.com These studies would measure parameters like the partition coefficient, which quantifies the drug's preference for the lipid phase over the aqueous phase, and assess the drug's effect on membrane fluidity and structure. mdpi.com

Expected Insights: These studies would reveal the location and orientation of this compound within the membrane and how its presence might alter membrane properties, which could indirectly affect sodium channel function.

Channel Pore Blockage Mechanisms

Objective: To experimentally validate the predictions from molecular docking and to elucidate the kinetics of this compound binding to and unbinding from the sodium channel.

Methodology: Electrophysiological techniques, particularly patch-clamp experiments on isolated neurons or cells expressing specific sodium channel subtypes, are the gold standard. These experiments would measure the effect of this compound on sodium currents, allowing for the determination of its affinity for the channel in different states (resting, open, and inactivated).

Expected Insights: These studies would provide quantitative data on the potency and state-dependency of the sodium channel block by this compound, offering a detailed understanding of its mechanism of action at the functional level. nih.govfrontiersin.org

Future Research Directions in Aptocaine Hydrochloride Chemical Biology and Neuropharmacology

Exploration of Novel Chemical Scaffolds for Enhanced Target Selectivity

The primary mechanism of action for local anesthetics like Aptocaine hydrochloride involves the blockade of voltage-gated sodium channels (Na_v_). A significant future direction lies in the development of new chemical scaffolds that exhibit greater selectivity for specific Na_v_ subtypes, which are differentially expressed in various nerve tissues. For instance, targeting Na_v_ 1.7, a channel predominantly expressed in peripheral sensory neurons, could lead to potent analgesia with reduced motor and systemic side effects.

Future research will likely involve modifying the core structure of this compound, which consists of a lipophilic aromatic ring, an intermediate ester or amide linkage, and a hydrophilic amine group. By altering these components, novel analogues can be synthesized. For example, modifications to the aromatic ring could enhance binding affinity to the target channel, while changes to the amine group could alter the compound's pKa, influencing its onset of action.

| Na_v Subtype | Primary Location | Role in Sensation | Potential as a Target for Selective Anesthetics |

| Na_v_ 1.1 | Central & Peripheral Nervous System | Action potential propagation | High |

| Na_v_ 1.5 | Cardiac Muscle | Cardiac action potential | Low (selectivity is crucial to avoid cardiotoxicity) |

| Na_v_ 1.7 | Peripheral Sensory Neurons | Pain signaling | Very High (ideal target for pain-specific blockade) |

| Na_v_ 1.8 | Peripheral Sensory Neurons | Pain signaling | Very High |

Applications of Chemical Biology Tools for Understanding Drug-Target Engagement

A deeper understanding of how this compound interacts with its molecular targets is crucial for rational drug design. Chemical biology offers a suite of tools to probe these interactions directly within a biological system. The use of such tools can provide valuable insights into the binding kinetics and conformational changes induced by the drug. nih.gov

One promising approach is the development of photoaffinity labeling probes derived from this compound. These probes can be designed to bind to the same site as the parent drug and, upon photoactivation, form a covalent bond with the target protein. Subsequent proteomic analysis can then identify the precise binding site, offering a detailed map of the drug-receptor interaction.

Another powerful technique is the use of radiolabeled probes . By synthesizing this compound with a radioactive isotope, researchers can quantify the concentration of the drug bound to its target in various tissues and under different physiological conditions. nih.gov This can help to correlate target occupancy with anesthetic effect, providing a clearer understanding of the drug's mechanism of action.

Advances in Neuropharmacological Research Methodologies

The evaluation of novel local anesthetics requires sophisticated neuropharmacological techniques that can accurately assess their potency, selectivity, and potential for neurotoxicity. Advances in this area are moving beyond traditional in vitro and in vivo models to more complex and physiologically relevant systems.

Future studies on this compound and its analogues could employ high-throughput electrophysiology platforms to screen large libraries of compounds against a panel of different ion channels. This would allow for rapid identification of candidates with the desired selectivity profile. Furthermore, the use of human-induced pluripotent stem cell (hiPSC)-derived neurons offers a more clinically relevant model for assessing the effects of local anesthetics on human nerve cells, potentially reducing the reliance on animal models and improving the predictive value of preclinical studies.

Discovery and Characterization of Novel Ion Channel Modulators

While the primary target of this compound is voltage-gated sodium channels, there is growing interest in developing local anesthetics that modulate other ion channels involved in nerve excitability. For example, targeting potassium or calcium channels could offer alternative or synergistic mechanisms for pain relief.

The discovery of novel ion channel modulators can be accelerated through high-throughput screening of diverse chemical libraries. Compounds that show promising activity can then be characterized in detail using electrophysiological and biochemical assays. The chemical structure of this compound could serve as a starting point for the design of libraries focused on discovering new ion channel modulators with anesthetic properties.

Strategies for Rational Design and Synthesis of Advanced Analogues

Rational drug design, which relies on a detailed understanding of the drug's target and mechanism of action, is a powerful strategy for developing improved local anesthetics. fiveable.me This approach can be broadly categorized into structure-based drug design and ligand-based drug design .

In the context of this compound, structure-based design would involve using high-resolution structural data of voltage-gated sodium channels to guide the design of new molecules that fit precisely into the binding site. Computational modeling and docking studies can be used to predict the binding affinity and selectivity of these new analogues before they are synthesized. openmedicinalchemistryjournal.com

Ligand-based drug design, on the other hand, would use the known structure-activity relationships of this compound and other local anesthetics to develop a pharmacophore model. This model would define the key chemical features required for anesthetic activity and could be used to design new molecules with enhanced properties. The synthesis of these advanced analogues would then be carried out using modern organic chemistry techniques to create a library of compounds for biological evaluation.

| Rational Design Approach | Description | Application to this compound |

| Structure-Based Design | Utilizes the 3D structure of the target protein to design complementary ligands. | Design of analogues with improved binding to specific Na_v channel subtypes. |

| Ligand-Based Design | Relies on the knowledge of other molecules that bind to the target to create a pharmacophore model. | Development of a model based on the structure-activity relationships of this compound and related compounds. |

| Computational Modeling | Uses computer simulations to predict the properties of new molecules. | In silico screening of virtual libraries of this compound analogues. |

Integration of Omics Technologies in Mechanistic Studies

The field of "omics" (genomics, proteomics, metabolomics) offers a holistic approach to understanding the biological effects of drugs. Integrating these technologies into the study of this compound could reveal novel mechanistic insights and identify potential biomarkers of efficacy and toxicity. nih.gov

For example, proteomics could be used to identify changes in protein expression in nerve cells following treatment with this compound, potentially revealing new targets or signaling pathways affected by the drug. Metabolomics , the study of small molecules, could be used to analyze the metabolic profile of cells and tissues to understand how the drug alters cellular metabolism. By combining these different omics datasets, researchers can build a more complete picture of the drug's mechanism of action and its effects on the body. nih.gov

| Omics Technology | Area of Study | Potential Application for this compound |

| Genomics | Gene expression and function | Identifying genetic factors that influence patient response to this compound. |

| Proteomics | Protein expression and function | Uncovering novel protein targets and pathways affected by the drug. |

| Metabolomics | Small molecule metabolites | Assessing the impact of this compound on cellular metabolism and identifying biomarkers of drug effect. |

Q & A

Q. What is the pharmacological mechanism of action of Aptocaine hydrochloride, and how can this be experimentally validated in vitro?

this compound functions as a local anesthetic by blocking voltage-gated sodium channels, thereby inhibiting neuronal depolarization and pain signal transmission . To validate this mechanism, researchers can employ electrophysiological techniques (e.g., patch-clamp assays) on isolated neurons or transfected cell lines expressing sodium channels. Dose-response curves should be generated to determine IC₅₀ values, complemented by competitive binding assays using radiolabeled sodium channel ligands (e.g., [³H]-batrachotoxin) .

Q. What analytical methods are recommended for characterizing the purity and stability of this compound in research formulations?

High-performance liquid chromatography (HPLC) with UV detection (λ = 210–230 nm) is standard for assessing purity . Stability studies should follow ICH guidelines: accelerate degradation under thermal (40–60°C), photolytic (UV exposure), and hydrolytic (pH 1–13) conditions, with quantification of degradation products via mass spectrometry (LC-MS/MS) . For hygroscopicity evaluation, dynamic vapor sorption (DVS) analysis is advised .

Q. How should researchers design a reproducible synthesis protocol for this compound?

Begin with the base compound (2-methyl-1-pyrrolidineaceto-o-toluidide) and optimize hydrochloride salt formation via acid-base titration in anhydrous ethanol . Monitor reaction progress using FT-IR to confirm protonation of the tertiary amine (N–H stretch at ~2500 cm⁻¹). Final crystallization should be performed in a controlled humidity environment to avoid hydrate formation. Detailed protocols must include molar ratios, solvent purity, and temperature gradients .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported efficacy data between in vitro and in vivo models for this compound?

Discrepancies often arise from bioavailability differences. To address this:

- Conduct pharmacokinetic studies (e.g., plasma concentration-time profiles in rodents) to assess tissue penetration and metabolic clearance .

- Use microdialysis probes in target tissues (e.g., dermal layers) to measure local drug concentrations .